REACTION_CXSMILES
|
Br[C:2]1[C:3]([CH3:13])=[C:4]2[C:8](=[C:9]([F:11])[CH:10]=1)[C:7](=[O:12])[O:6][CH2:5]2.[CH:14]([B-](F)(F)F)=[CH2:15].[K+]>CCO.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[F:11][C:9]1[CH:10]=[C:2]([CH:14]=[CH2:15])[C:3]([CH3:13])=[C:4]2[C:8]=1[C:7](=[O:12])[O:6][CH2:5]2 |f:1.2,4.5.6.7|
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Name
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5-bromo-7-fluoro-4-methyl-3H-isobenzofuran-1-one
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Quantity
|
0.6 g
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Type
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reactant
|
Smiles
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BrC=1C(=C2COC(C2=C(C1)F)=O)C
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Name
|
|
Quantity
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492 mg
|
Type
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reactant
|
Smiles
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C(=C)[B-](F)(F)F.[K+]
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Name
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TEA
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux under N2 for 4 hrs
|
Duration
|
4 h
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting oil was purified by prep-TLC
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C(=C2COC(C12)=O)C)C=C
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |